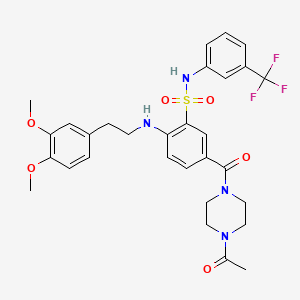

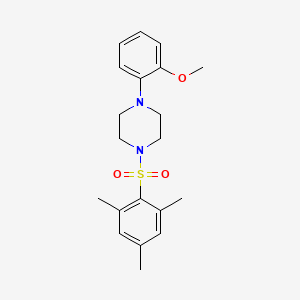

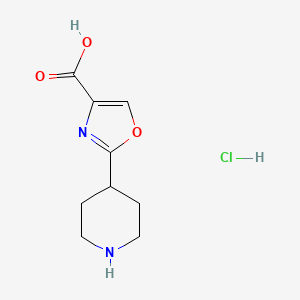

![molecular formula C20H14N2O2S B2767186 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-77-8](/img/structure/B2767186.png)

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the linear formula C20H15N3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom) .Chemical Reactions Analysis

The reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid gave 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones .Physical And Chemical Properties Analysis

The molecular weight of this compound is 345.426 . Other physical and chemical properties are not well-documented in the available literature.Applications De Recherche Scientifique

Synthesis and Cyclizations

One of the primary scientific research applications involves the synthesis and cyclization reactions to produce novel compounds. For instance, Chigorina et al. (2019) explored the reactions of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters with various reagents to produce previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. These compounds underwent further reactions to form a mixture of different heterocyclization products, showcasing the compound's versatility in organic synthesis and the potential for developing new chemical entities with various applications (Chigorina, Bespalov, & Dotsenko, 2019).

Vibrational Spectroscopy Studies

Another application is in the study of molecular structures and interactions through vibrational spectroscopy. Periathai and Rajagopal (2014) conducted FTIR and Raman vibrational investigations on complexes involving pyridine and tartaric acid, highlighting the importance of amino acids and carboxylic acids in understanding the characteristic aggregation patterns and hydrogen bonding in amino acids. This research provides insights into the molecular interactions and structural characteristics of compounds related to 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid (Periathai & Rajagopal, 2014).

Material Science and Polymer Synthesis

In material science and polymer synthesis, novel compounds derived from this compound have been developed for various applications. Kulkarni et al. (2008) synthesized novel polybenzimidazoles bearing pendant phenoxyamine groups, starting from aromatic diacids related to the compound . These polymers exhibited high thermal stability, good mechanical properties, and promising proton conductivity, highlighting their potential in high-performance materials and electronic applications (Kulkarni, Potrekar, Kulkarni, & Vernekar, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk8 , a cyclin-dependent kinase involved in cell cycle regulation.

Mode of Action

Based on its structural similarity to other thieno[2,3-b]pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

If it does inhibit cdk8 as suggested , it could impact pathways related to cell cycle regulation and potentially have anti-cancer effects.

Pharmacokinetics

Compounds with high tpsa values, like this one, may have a low ability to penetrate through the cell membrane or blood-brain barrier .

Result of Action

Similar compounds have shown a range of biological activities, including antibacterial effects and inhibition of certain kinases .

Propriétés

IUPAC Name |

3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c21-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)22-19(16)25-18(17)20(23)24/h1-11H,21H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVCAHMLQMOYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

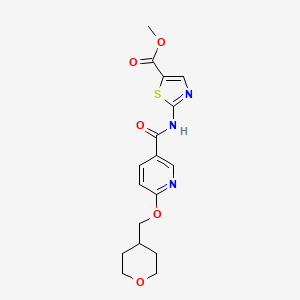

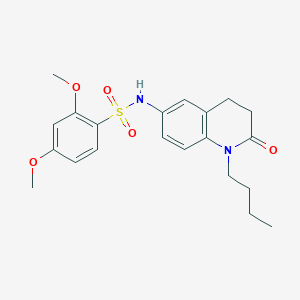

![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)

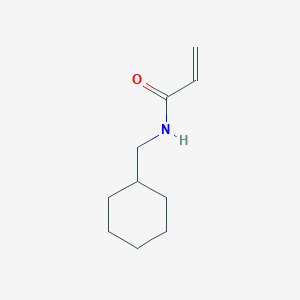

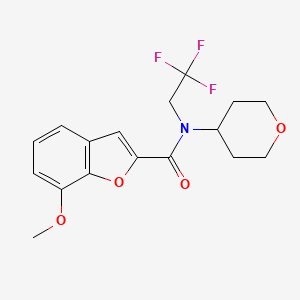

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)

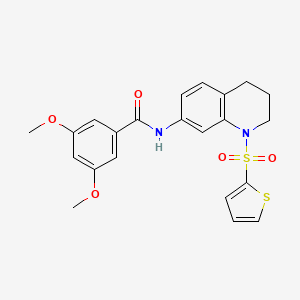

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)